molecular formula C7H5ClN2O2S B1394444 Imidazo[1,2-a]pyridine-3-sulfonyl chloride CAS No. 499770-78-4

Imidazo[1,2-a]pyridine-3-sulfonyl chloride

Cat. No.: B1394444
CAS No.: 499770-78-4
M. Wt: 216.65 g/mol
InChI Key: YUTXXNKKOHPXOL-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-sulfonyl chloride is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is notable for its sulfonyl chloride functional group at the 3-position of the imidazo[1,2-a]pyridine core. It is widely used in organic synthesis and medicinal chemistry due to its reactivity and potential biological activities.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine-3-sulfonyl chloride plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, it can act as an electrophilic reagent, reacting with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds . This interaction can result in the modification of enzyme activity, either inhibiting or activating specific biochemical pathways. Additionally, this compound has been shown to interact with proteins involved in signal transduction, thereby influencing cellular communication and response mechanisms .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of key metabolic enzymes and proteins . This modulation of cellular processes can have significant implications for the development of therapeutic agents targeting specific diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through covalent binding to target biomolecules . The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine, serine, and lysine . This covalent modification can lead to the inhibition or activation of enzyme activity, depending on the specific target and the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function . It has been found that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of imidazo[1,2-a]pyridine-3-sulfonic acid . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not result in additional therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily through hydrolysis and oxidation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by solute carrier transporters, and it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can affect its therapeutic efficacy and potential for off-target effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can accumulate in the endoplasmic reticulum and mitochondria, influencing protein folding and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-sulfonyl chloride typically involves the sulfonylation of imidazo[1,2-a]pyridine derivatives. One common method is the electrochemical C3-sulfonylation using sodium benzenesulfinates as sulfonylation reagents . This method is metal-free and environmentally friendly, making it a preferred choice in modern synthetic chemistry.

Industrial Production Methods: Industrial production of this compound often employs large-scale electrochemical processes due to their efficiency and scalability. These processes are designed to maximize yield while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles to form sulfonamide derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

    Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinic acids.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products:

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonic Acids: Resulting from oxidation reactions.

    Sulfinic Acids: Produced through reduction reactions.

Scientific Research Applications

Imidazo[1,2-a]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.

    Imidazo[1,2-a]pyridine-3-sulfonamides: Similar in structure but with a sulfonamide group instead of a sulfonyl chloride.

    Imidazo[1,2-a]pyridine-3-sulfonic acids: Formed through oxidation of the sulfonyl chloride group.

Uniqueness: Imidazo[1,2-a]pyridine-3-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of various biologically active compounds and materials with specialized properties .

Properties

IUPAC Name

imidazo[1,2-a]pyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-5-9-6-3-1-2-4-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTXXNKKOHPXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693208
Record name Imidazo[1,2-a]pyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-78-4
Record name Imidazo[1,2-a]pyridine-3-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499770-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridine-3-sulfonyl chloride
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Synthesis routes and methods

Procedure details

The product from Step 1 (0.10 g, 0.5 mmol) was treated with phosphorus oxychloride (3 mL) and heated to reflux overnight. The reaction mixture was cooled to RT and treated with DCM (50 mL), poured into ice-water (100 mL), and then extracted with DCM (4×100 mL). The organic layers were combined and dried (Na2SO4), filtered, and concentrated to dryness under vacuum to give the title compound (0.10 g). 1H NMR (DMSO-d6) δ 8.87 (m, 1 H), 8.25 (s, 1 H), 7.98 (m, 2 H), 7.57 (m, 1 H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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